molecular formula C21H19PS B14229729 Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane CAS No. 828282-56-0

Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14229729
CAS No.: 828282-56-0
M. Wt: 334.4 g/mol
InChI Key: WYYOKZHZQZDISY-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanylidene-lambda~5~-phosphane group attached to a 1-phenylprop-2-en-1-yl moiety, which is further substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane typically involves the condensation of an aldehyde with a ketone in a Claisen-Schmidt reaction . This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. For example, its ability to form stable coordination complexes makes it valuable in coordination chemistry.

Properties

CAS No.

828282-56-0

Molecular Formula

C21H19PS

Molecular Weight

334.4 g/mol

IUPAC Name

diphenyl-(1-phenylprop-2-enyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H19PS/c1-2-21(18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17,21H,1H2

InChI Key

WYYOKZHZQZDISY-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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